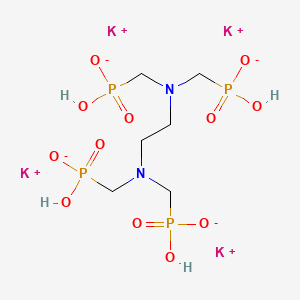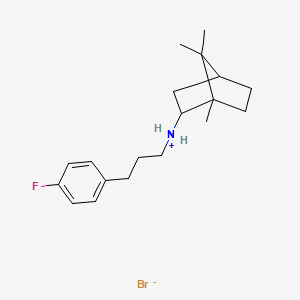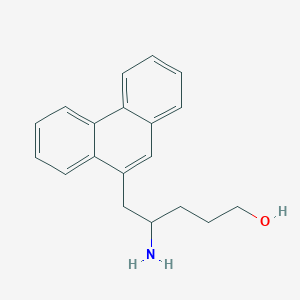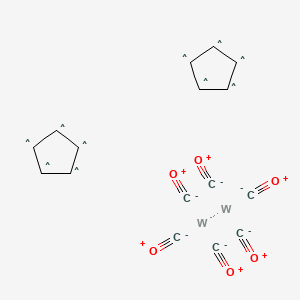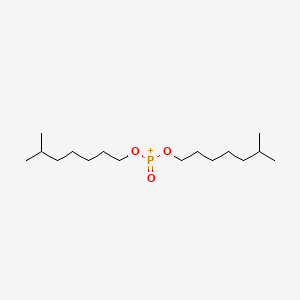![molecular formula C36H32Cl4N6O8 B13742661 Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- CAS No. 20139-72-4](/img/structure/B13742661.png)
Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is a complex organic compound with the molecular formula C36H32Cl4N6O8 and a molecular weight of 818.487 g/mol. This compound is known for its vibrant yellow color and is commonly used as a pigment in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,2’-dichloro-4,4’-biphenyl. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyacetoacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction of the azo bonds can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro or methoxy groups.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment for studying azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used as a pigment in paints, plastics, and textiles.
Wirkmechanismus
The mechanism of action of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] primarily involves its ability to absorb and reflect light, giving it its characteristic color. The azo bonds in the compound are responsible for its chromophoric properties. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Yellow 83 (PY 83): Another azo compound with similar chromophoric properties but different substituents.
Pigment Yellow 12 (PY 12): A structurally similar compound with different functional groups, leading to variations in color and stability.
Uniqueness
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is unique due to its specific combination of chloro and methoxy groups, which provide it with distinct chemical and physical properties. Its high stability and vibrant color make it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
20139-72-4 |
|---|---|
Molekularformel |
C36H32Cl4N6O8 |
Molekulargewicht |
818.5 g/mol |
IUPAC-Name |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)25(39)13-31(27)53-5)45-43-19-7-9-21(23(37)11-19)22-10-8-20(12-24(22)38)44-46-34(18(2)48)36(50)42-28-16-30(52-4)26(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) |
InChI-Schlüssel |
JGTNSDDJZDDMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



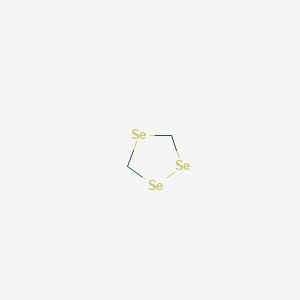

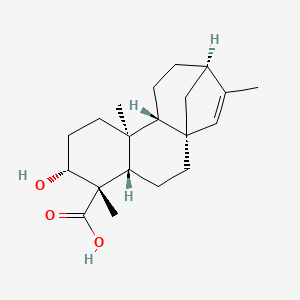
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
